4-[2-(4-Nitrophenoxy)ethyl]morpholine
Overview
Description
4-[2-(4-Nitrophenoxy)ethyl]morpholine is an organic compound with the molecular formula C₁₂H₁₆N₂O₄. It is characterized by the presence of a morpholine ring attached to a 4-nitrophenoxyethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrophenoxy)ethyl]morpholine typically involves the reaction of 4-nitrophenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion and forming the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced manufacturing technologies may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Nitrophenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Major Products
Reduction: 4-[2-(4-Aminophenoxy)ethyl]morpholine.
Substitution: Various substituted phenoxyethylmorpholine derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of this compound.
Scientific Research Applications
4-[2-(4-Nitrophenoxy)ethyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(4-Nitrophenoxy)ethyl]morpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2-Nitrophenoxy)ethyl]morpholine: Similar structure but with the nitro group in the ortho position.
4-[2-(3-Nitrophenoxy)ethyl]morpholine: Similar structure but with the nitro group in the meta position.
4-[2-(4-Aminophenoxy)ethyl]morpholine: The nitro group is reduced to an amino group.
Uniqueness
4-[2-(4-Nitrophenoxy)ethyl]morpholine is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and meta counterparts.
Properties
IUPAC Name |
4-[2-(4-nitrophenoxy)ethyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-14(16)11-1-3-12(4-2-11)18-10-7-13-5-8-17-9-6-13/h1-4H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERKHGFFGHNCSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355434 | |
Record name | 4-[2-(4-nitrophenoxy)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65300-53-0 | |
Record name | 4-[2-(4-nitrophenoxy)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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